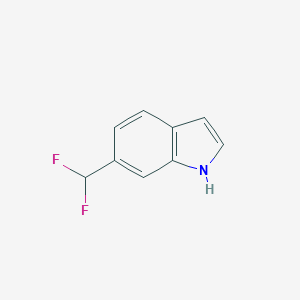

6-(二氟甲基)-1H-吲哚

描述

6-(Difluoromethyl)-1H-indole is a fluorinated indole derivative that has been studied for its unique chemical properties and potential applications in biochemical research. It serves as a probe for the turnover of indole by the enzyme tryptophan synthase, which is a bifunctional enzyme involved in the biosynthesis of tryptophan . This compound has been utilized in various synthetic pathways to create bioactive metabolites and has been characterized for its stability and reactivity .

Synthesis Analysis

The synthesis of 6-(difluoromethyl)-1H-indole involves the preparation of N-1 BOC protected precursors, which are then deprotected via flash vacuum thermolysis . This method provides a stable and reactive form of the indole derivative. Additionally, the synthesis of related compounds, such as 5- and 6-trifluoromethyldiazirinyl indoles from bromoindole derivatives, has been reported, indicating the versatility of fluorinated indole synthesis .

Molecular Structure Analysis

The molecular structure of 6-(difluoromethyl)-1H-indole has been characterized using various spectroscopic techniques. Mass spectral analysis has been employed to identify the turnover products when 6-(difluoromethyl)-1H-indole is processed by tryptophan synthase . Furthermore, the crystal structure and molecular structure of related indole derivatives have been determined using X-ray diffraction and density functional theory (DFT), providing insights into the electronic and structural properties of these compounds .

Chemical Reactions Analysis

6-(Difluoromethyl)-1H-indole undergoes a slow and spontaneous hydrolysis to produce 6-formylindole, with the rate of hydrolysis being pH-independent in the range of 3.5-10.5. However, above pH 10.5, the rate increases due to the high reactivity of the anionic form of the indole . Additionally, the compound has been shown to participate in radical-mediated dearomatization reactions with sulfinate reagents, leading to the synthesis of fluorinated spirocyclic indolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(difluoromethyl)-1H-indole include its stability and reactivity, which have been compared to other fluorinated indole derivatives such as 6-(trifluoromethyl)indole . The compound's reactivity with tryptophan synthase and its resistance to enzyme-promoted dehalogenation suggest that it can be a useful tool for studying the enzymatic processes involving indole . The compound's photoreactive nature has also been exploited for the synthesis of photoaffinity labels, indicating its potential in biological functional analysis .

科学研究应用

-

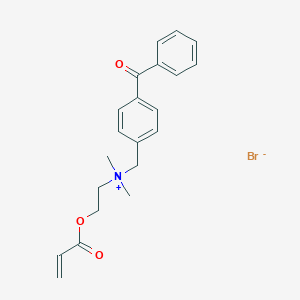

Scientific Field: Organic Chemistry

- Application : Difluoromethylation is a key process in the synthesis of various organofluorine compounds . These compounds are prevalent in many pharmaceuticals and agrochemicals .

- Methods : The process involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Results : The advances in this field have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

-

Scientific Field: Medicinal Chemistry

- Application : Difluoromethylation is important for functionalizing diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .

- Methods : The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic . The process involves difluoromethylation of heterocycles via a radical process .

- Results : Significant progress has been made in the past decades, with state-of-the-art advances in difluoromethylation of heterocycles .

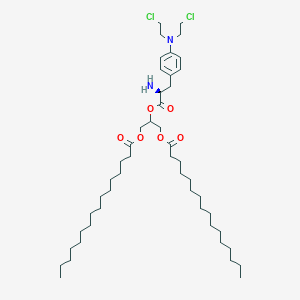

- Scientific Field: Pharmaceutical Chemistry

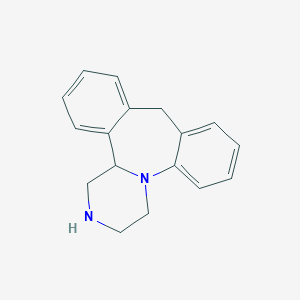

- Application : The synthesis of phenanthridine-based pharmaceutical compounds . Phenanthridines are heterocyclic compounds known for their anticancer and antitumor properties .

- Methods : A promising synthesis approach involves radical isonitrile insertion to produce imidoyl radical intermediates, which then cyclize to form phenanthridine . The researchers synthesized 6-(difluoromethyl)phenanthridines by first generating a highly reactive difluoromethyl radical (•CF2H) through the oxidation of aryl-substituted difluoromethylborates .

-

Scientific Field: Pharmaceutical Chemistry

- Application : The synthesis of phenanthridine-based pharmaceutical compounds . Phenanthridines are heterocyclic compounds known for their anticancer and antitumor properties .

- Methods : A promising synthesis approach involves radical isonitrile insertion to produce imidoyl radical intermediates, which then cyclize to form phenanthridine . The researchers synthesized 6-(difluoromethyl)phenanthridines by first generating a highly reactive difluoromethyl radical (•CF2H) through the oxidation of aryl-substituted difluoromethylborates .

- Results : Among the tested aryl groups, p-diethylamino-phenyl-substituted borate was stable and produced the corresponding phenanthridine with a reasonable yield of 53% .

-

Scientific Field: Organic Chemistry

- Application : Late-stage difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

-

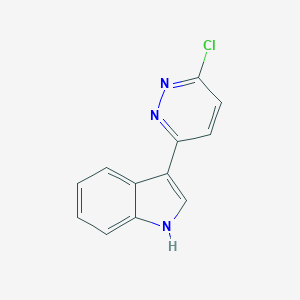

Scientific Field: Medicinal Chemistry

- Application : Introduction of the difluoromethyl group at the meta- or para-position of pyridines . Pyridines are a class of compounds that are widely used in the pharmaceutical industry .

- Methods : The process involves regioselectivity switch, which allows for the introduction of the difluoromethyl group at different positions of the pyridine ring .

- Results : This method provides a new way to synthesize difluoromethylated pyridines, which can be used as building blocks in drug discovery .

安全和危害

未来方向

属性

IUPAC Name |

6-(difluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZMGMWFFIVDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155755 | |

| Record name | 6-(Difluoromethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Difluoromethyl)-1h-indole | |

CAS RN |

127956-27-8 | |

| Record name | 6-(Difluoromethyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127956278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Difluoromethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

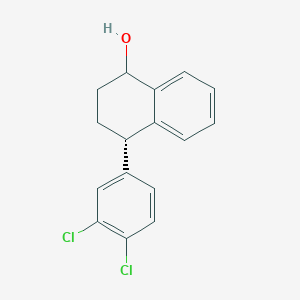

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)